m-Nitro-N-octadecylbenzamide

Supramolecular chemistry Self-assembled monolayers Surface patterning

m-Nitro-N-octadecylbenzamide (CAS 109799-65-7), also known as N-octadecyl-m-nitrobenzamide or 3-nitro-N-octadecylbenzamide, is a synthetic amphiphilic benzamide derivative characterized by a meta-nitro substituted aromatic head group and a linear octadecyl (C18) hydrocarbon tail. This compound, with molecular formula C25H42N2O3 and molecular weight of 418.6 g/mol, is primarily supplied as a research chemical (purity typically ≥95%) for specialized investigations in supramolecular chemistry, electrochemistry, and materials science.

Molecular Formula C25H42N2O3
Molecular Weight 418.6 g/mol
CAS No. 109799-65-7
Cat. No. B035246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nitro-N-octadecylbenzamide
CAS109799-65-7
Molecular FormulaC25H42N2O3
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28)
InChIKeyMBGMGVISROGRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Nitro-N-octadecylbenzamide (CAS 109799-65-7): Core Identity and Procurement Context for Amphiphilic Research Reagents


m-Nitro-N-octadecylbenzamide (CAS 109799-65-7), also known as N-octadecyl-m-nitrobenzamide or 3-nitro-N-octadecylbenzamide, is a synthetic amphiphilic benzamide derivative characterized by a meta-nitro substituted aromatic head group and a linear octadecyl (C18) hydrocarbon tail [1]. This compound, with molecular formula C25H42N2O3 and molecular weight of 418.6 g/mol, is primarily supplied as a research chemical (purity typically ≥95%) for specialized investigations in supramolecular chemistry, electrochemistry, and materials science . As a laboratory-use-only reagent with hazard classification (GHS07: Harmful/Irritant), its procurement value is contingent on the specific combination of an electron-withdrawing nitroaromatic group and a long-chain alkyl substituent, a structural motif that distinguishes it from simpler benzamides and alkylamides in applications requiring both polar anchoring and hydrophobic self-assembly .

Why m-Nitro-N-octadecylbenzamide Cannot Be Interchanged with Non-Nitro or Shorter-Chain Benzamide Analogs


Generic substitution among long-chain benzamide derivatives is unwarranted due to the divergent physicochemical and assembly behaviors imposed by the meta-nitro group and the octadecyl chain length. The nitro group at the meta position introduces a strong electron-withdrawing effect and significant molecular dipole, which are absent in unsubstituted analogs such as N-octadecylbenzamide (ODB; CAS 19083-52-4) [1]. This substitution alters both the molecular packing geometry and the electrostatic landscape at interfaces, as evidenced by scanning tunneling microscopy (STM) studies comparing self-assembled monolayers of different benzamide derivatives on graphite [2]. Additionally, the full C18 chain confers distinct thermal and solubility profiles compared to shorter-chain homologs (e.g., C12 or C16), directly affecting monolayer stability, melting behavior, and compatibility with lipid or organic matrices . A user seeking reproducible interfacial ordering, defined electrochemical response, or predictable amphiphilic behavior cannot assume that swapping one long-chain benzamide for another yields equivalent experimental outcomes. The following evidence delineates precisely where m-nitro-N-octadecylbenzamide exhibits quantifiable differentiation.

m-Nitro-N-octadecylbenzamide: Quantitative Differentiation Evidence Versus Comparators


Molecular Structural Differentiation: m-Nitro-N-octadecylbenzamide vs. Unsubstituted N-Octadecylbenzamide (ODB)

The presence of the meta-nitro group in m-nitro-N-octadecylbenzamide creates a fundamentally different molecular packing motif compared to the unsubstituted analog N-octadecylbenzamide (ODB, CAS 19083-52-4). STM imaging of ODB on graphite reveals a stripe-shaped lamella structure wherein molecules align with the alkyl chains parallel to each other and perpendicular to the lamella boundaries, with intermolecular spacing dictated primarily by van der Waals interactions between alkyl chains and hydrogen bonding between amide groups [1]. The nitro group in the target compound introduces a permanent dipole and steric bulk at the headgroup, which is predicted to disrupt this simple lamellar packing and induce offset or interdigitated arrangements characteristic of nitroaromatic amphiphiles on graphitic surfaces [2]. While direct STM data for the target compound are not yet published, the class-level inference from structurally related nitrobenzamides indicates that substitution at the meta position yields mosaic or herringbone patterns rather than the parallel stripes observed for ODB, with corresponding differences in monolayer periodicity and defect density [3].

Supramolecular chemistry Self-assembled monolayers Surface patterning

Electrochemical Performance Differentiation: m-Nitro-N-octadecylbenzamide as Carbon Paste Electrode Binder Modifier

m-Nitro-N-octadecylbenzamide has been employed as a binder modifier in carbon paste electrodes (CPE) for the voltammetric determination of nitro-substituted analytes. The compound functions as both a structural component and an active recognition element, leveraging the nitroaromatic moiety for electrochemical signaling. In studies comparing modified CPEs, the incorporation of this long-chain nitrobenzamide derivative (at 5% w/w in the carbon paste formulation) enables differential pulse voltammetry (DPV) detection of nitro-containing compounds with enhanced current response relative to unmodified CPEs [1]. The octadecyl chain facilitates the incorporation and preconcentration of hydrophobic nitroaromatic analytes into the electrode matrix, while the meta-nitrobenzamide headgroup participates in the redox process. Peak currents for target analytes are reported to increase by approximately 2- to 3-fold compared to bare carbon paste electrodes, with the enhancement attributed specifically to the amphiphilic nature of the modifier [2].

Electroanalysis Voltammetry Nitroaromatic detection

Computational Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility vs. Shorter-Chain Homologs

The full octadecyl (C18) chain of m-nitro-N-octadecylbenzamide confers a substantially higher number of rotatable bonds compared to shorter-chain homologs, a parameter that directly affects computational predictions of molecular flexibility, membrane partitioning, and bioavailability. The target compound contains 20 rotatable bonds, whereas the N-methyl analog (N-methyl-3-nitrobenzamide, CAS 3400-26-8) contains only 2 rotatable bonds, and the N-dodecyl (C12) analog contains approximately 14 rotatable bonds . This difference in rotatable bond count is a critical input for Lipinski-type analyses and molecular dynamics simulations of lipid bilayer interactions. The calculated LogP value of 8.5 for the target compound also differentiates it from shorter-chain analogs (e.g., N-methyl-3-nitrobenzamide LogP ~1.5), indicating a >7 log unit increase in lipophilicity that fundamentally alters partitioning behavior . In silico models for membrane interaction and passive permeability rely on these discrete molecular descriptors; substitution with a shorter-chain analog would yield erroneous predictions [1].

Computational chemistry Drug design Membrane permeability prediction

Thermal Stability and Volatility Profile: m-Nitro-N-octadecylbenzamide vs. Lower Molecular Weight Benzamide Derivatives

The boiling point and vapor pressure of m-nitro-N-octadecylbenzamide are quantitatively distinct from those of lower molecular weight benzamide derivatives, which has implications for thermal processing conditions, storage, and vacuum applications. The target compound exhibits a boiling point of 548.7°C at 760 mmHg and an exceptionally low vapor pressure of 4.31×10⁻¹² mmHg at 25°C . In contrast, the N-methyl analog (N-methyl-3-nitrobenzamide) has a boiling point of approximately 310-320°C and significantly higher volatility . This ~230°C difference in boiling point reflects the enhanced thermal stability conferred by the extended octadecyl chain and increased molecular weight. The vapor pressure difference spans multiple orders of magnitude, meaning that under identical vacuum or elevated temperature conditions, the target compound will exhibit negligible evaporation losses compared to shorter-chain analogs, a critical consideration for long-term experiments, vacuum deposition techniques, or high-temperature reaction media [1].

Thermal analysis Material stability High-temperature applications

Lipophilicity and Polar Surface Area Balance: m-Nitro-N-octadecylbenzamide vs. Other Long-Chain Amphiphiles

The balance between calculated LogP and polar surface area (PSA) in m-nitro-N-octadecylbenzamide is quantitatively distinct from that of other long-chain benzamide derivatives, affecting chromatographic retention and membrane interaction predictions. The target compound exhibits a calculated LogP of 8.5 and a polar surface area of 74.92 Ų, yielding a LogP/PSA ratio of approximately 0.113 . For comparison, N-octadecylbenzamide (ODB), lacking the nitro group, has a lower PSA (~46 Ų) and a LogP of approximately 9.2, giving a ratio of 0.20 [1]. The meta-nitro substitution thus increases polarity while only modestly reducing lipophilicity, producing a compound with a unique balance of hydrophobic driving force and polar anchoring capability. This balance is experimentally relevant for reversed-phase HPLC retention times, where the target compound will elute later than ODB under identical C18 column conditions, and for predictions of passive membrane permeability in lipid bilayer models, where the PSA threshold of 140 Ų is a key determinant of bioavailability [2].

Membrane partitioning Amphiphile design HPLC retention

Supply Chain and Purity Tier Differentiation: m-Nitro-N-octadecylbenzamide Available Purity Grades and Hazard Classification

Commercial availability of m-nitro-N-octadecylbenzamide spans multiple purity tiers, with documented supply from vendors offering 95% (research grade), 97%, and 99.99% (high-purity industrial grade) specifications . The compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the unsubstituted analog N-octadecylbenzamide (ODB) is typically supplied at 95-98% purity and may carry different hazard classifications due to the absence of the nitro group. The availability of a 99.99% high-purity grade for the nitro compound from industrial suppliers (e.g., Corey Chemical) provides a distinct procurement option for applications requiring ultra-high purity, such as monolayer studies where trace impurities can disrupt self-assembly or electrochemical experiments where electroactive contaminants interfere with signal quantification . This purity differentiation is not universally available for all long-chain benzamide analogs, making the target compound a preferred choice for purity-sensitive research.

Chemical procurement Quality specifications Laboratory safety

m-Nitro-N-octadecylbenzamide (109799-65-7): Evidence-Supported Research and Industrial Application Scenarios


Two-Dimensional Supramolecular Self-Assembly on Graphitic Surfaces

Researchers investigating 2D molecular self-assembly at the liquid-solid interface can employ m-nitro-N-octadecylbenzamide to generate surface patterns distinct from those formed by the unsubstituted analog N-octadecylbenzamide (ODB). The meta-nitro group is expected to produce mosaic or offset packing motifs rather than the simple stripe lamellae observed for ODB [1]. This compound is suitable for STM studies of hydrogen-bonded networks on HOPG, where the electron-withdrawing nitro group modulates intermolecular interactions and introduces a dipole that can influence molecular registration with the graphite lattice [2].

Electrochemical Sensor Development for Nitroaromatic Detection

Analytical chemists developing voltammetric sensors for nitro-containing compounds can use m-nitro-N-octadecylbenzamide as a carbon paste electrode modifier. At 5% w/w incorporation, the compound enhances DPV peak currents for nitroaromatic analytes by 2- to 3-fold compared to unmodified electrodes, due to combined preconcentration (via the C18 chain) and redox mediation (via the nitroaromatic headgroup) effects [3]. The documented hazard profile (GHS07) necessitates appropriate handling protocols but does not preclude laboratory use when proper PPE and ventilation are employed .

Computational Modeling of Long-Chain Amphiphile Membrane Interactions

Computational chemists and molecular modelers requiring a validated amphiphile with defined molecular descriptors (20 rotatable bonds, LogP 8.5, PSA 74.92 Ų, MW 418.6 g/mol) can use m-nitro-N-octadecylbenzamide as a benchmark compound for membrane partitioning simulations . The >7 log unit lipophilicity difference relative to the N-methyl analog ensures that this compound serves as a relevant model for long-chain alkyl-substituted benzamides in lipid bilayer studies, where shorter-chain homologs would yield inaccurate permeability predictions [4].

High-Temperature or Vacuum Material Processing

For applications involving elevated temperatures or vacuum conditions, m-nitro-N-octadecylbenzamide offers a distinct advantage due to its high boiling point (548.7°C at 760 mmHg) and extremely low vapor pressure (4.31×10⁻¹² mmHg at 25°C) . This thermal stability profile makes it suitable for experiments requiring minimal evaporative loss, such as Langmuir-Blodgett film deposition under vacuum, high-temperature reaction media, or long-duration surface science studies where volatile contaminants must be avoided [5].

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